(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural properties. This compound features a bibenzo[d][1,3]oxaphosphole core, which is a fused ring system containing both oxygen and phosphorus atoms. The presence of tert-butyl and dimethyl groups further enhances its stability and reactivity, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as (2R,2’R,3R,3’R)-MeO-BIBOP, is a P-chiral biphosphorus ligand . It primarily targets transition metals, acting as a ligand in various asymmetric transition metal-catalyzed transformations .
Mode of Action
The compound interacts with its targets (transition metals) to facilitate a variety of asymmetric transformations. These transformations include hydrogenations, propargylations, reductions, and hydroformylations . The compound’s chiral nature allows it to induce asymmetry in these reactions, leading to the production of chiral products .
Biochemical Pathways
The compound is involved in several biochemical pathways related to asymmetric synthesis. It plays a crucial role in the hydrogenation of unsaturated compounds, the propargylation of aldehydes and ketones, the reduction of carbonyl compounds, and the hydroformylation of alkenes . The compound’s action in these pathways results in the formation of chiral products, which are important in various fields, including pharmaceuticals and materials science .
Result of Action
The compound’s action results in the formation of chiral products through asymmetric synthesis . These chiral products have one or more stereocenters, making them useful in various applications where stereochemistry is important, such as in the synthesis of pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability are influenced by several environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reagents, and the specific transition metal used . The compound is typically stored under inert gas at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It finds applications in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole: This compound is unique due to its specific stereochemistry and functional groups.
Phosphine Oxides: These compounds share the phosphorus-oxygen bond but differ in their overall structure and reactivity.
Phosphines: Similar in containing phosphorus, but they lack the oxygen atom and have different chemical properties.
Uniqueness
The uniqueness of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its fused ring system and the presence of both tert-butyl and dimethyl groups
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJABGDYUOXJB-FYKBGJEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.